Advanced Synthetic Applications of Methyl 4-(2-aminoethyl)-2-methoxybenzoate Hydrochloride (CAS 2089650-21-3)
Advanced Synthetic Applications of Methyl 4-(2-aminoethyl)-2-methoxybenzoate Hydrochloride (CAS 2089650-21-3)
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks dictates the efficiency of lead optimization and library generation. Methyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS 2089650-21-3) is a highly versatile, orthogonally reactive intermediate. Structurally, it merges a phenethylamine pharmacophore—a privileged scaffold in neuropharmacology—with a functionalizable benzoate headgroup.
As a Senior Application Scientist, I have designed this technical guide to detail the physicochemical profiling, structural causality, and validated synthetic workflows for utilizing this compound. This guide provides self-validating experimental protocols designed to navigate the specific steric and electronic nuances of this molecule, enabling researchers to efficiently synthesize complex central nervous system (CNS) ligands, such as substituted benzamides and isoquinolines.
Physicochemical Profiling & Structural Causality
CAS 2089650-21-3 is supplied as a hydrochloride salt. This is a deliberate formulation choice: the free base of a molecule containing both a primary aliphatic amine and a methyl ester is prone to slow, spontaneous intermolecular amidation (polymerization) or intramolecular cyclization over time. The HCl salt completely protonates the amine, rendering it non-nucleophilic and ensuring long-term shelf stability and high solubility in polar protic solvents.
The presence of the 2-methoxy group ortho to the methyl ester is a critical structural feature. While it provides essential hydrogen-bond accepting capabilities for target receptor binding (particularly in dopamine D2/D3 receptors), it also introduces significant steric hindrance around the ester carbonyl. This steric shielding necessitates specific, optimized conditions for ester hydrolysis, as standard ambient saponification is often too slow or incomplete.
Data Presentation: Compound Properties
Table 1: Physicochemical Properties of CAS 2089650-21-3
| Property | Value |
| Chemical Name | Methyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochloride |
| CAS Registry Number | 2089650-21-3 |
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 245.71 g/mol |
| Physical State | Solid (Hydrochloride Salt) |
| Core Scaffold | Substituted Phenethylamine / Benzoate |
Table 2: Orthogonal Reactivity Profile
| Functional Group | Reactivity Status | Preferred Transformation | Reagents |
| Primary Amine (-NH2) | Highly Reactive (Nucleophile) | Protection, Alkylation, Amidation | Boc₂O, Aldehydes (Reductive Amination) |
| Methyl Ester (-COOCH3) | Moderately Reactive (Electrophile) | Saponification, Reduction | LiOH (Hydrolysis), LiAlH₄ (Reduction) |
| 2-Methoxy Group (-OCH3) | Inert (Steric Shield) | Directs conformation, limits ester hydrolysis rate | N/A (Maintained for target binding) |
Mechanistic Workflow & Divergent Synthesis
The true value of this building block lies in its orthogonal reactivity. By selectively masking or activating either the amine or the ester, chemists can drive the synthesis toward diverse chemical spaces, including[1] and [2].
Below is the logical workflow mapping the divergent synthetic pathways available from this central node.
Figure 1: Divergent synthetic workflows utilizing CAS 2089650-21-3 as a bifunctional building block.
Validated Experimental Methodologies
To utilize CAS 2089650-21-3 effectively, one must avoid the formation of a highly polar, difficult-to-isolate zwitterionic amino acid. Therefore, the sequence of functional group manipulation is critical. The self-validating system below ensures the amine is masked before the ester is cleaved.
Protocol 1: Selective N-Boc Protection of the Primary Amine
Objective: Mask the primary amine to prevent zwitterion formation and unwanted self-condensation during subsequent ester hydrolysis.
Step-by-Step Procedure:
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Preparation : Suspend CAS 2089650-21-3 (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Temperature Control : Cool the suspension to 0 °C using an ice bath. Causality: Controlling the temperature mitigates the exothermic neutralization of the HCl salt and prevents the formation of di-Boc protected byproducts.
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Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: The first equivalent of base neutralizes the HCl salt, liberating the active free amine; the excess drives the protection reaction forward. DIPEA is explicitly chosen over Triethylamine (TEA) due to its increased steric bulk, which minimizes unwanted nucleophilic side reactions.
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Protection : Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion.
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Propagation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor completion via TLC (Ninhydrin stain will transition from positive to negative as the primary amine is consumed).
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Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected ester.
Protocol 2: Sterically-Tolerant Saponification of the Methyl Ester
Objective: Cleave the methyl ester to yield the free carboxylic acid, creating a highly versatile intermediate for downstream amide coupling.
Step-by-Step Procedure:
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Solvent System : Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This specific ternary solvent system is mandatory. THF and MeOH ensure complete dissolution of the hydrophobic organic substrate, while water provides the necessary phase for the inorganic base.
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Base Selection : Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Causality: The ortho-methoxy group creates a sterically hindered environment around the ester carbonyl. The small ionic radius of the Li⁺ ion allows it to effectively coordinate with the carbonyl oxygen, enhancing its electrophilicity and facilitating attack by the hydroxide ion despite the steric shielding. NaOH or KOH often lead to incomplete conversion in ortho-substituted benzoates.
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Thermal Activation : Stir the reaction mixture at 40 °C for 12 hours. (Mild heating is required to overcome the activation energy barrier imposed by the ortho-methoxy effect).
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Concentration : Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure.
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Controlled Acidification : Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Causality: Careful, cold acidification ensures the newly formed carboxylic acid is protonated and precipitates out of solution, without cleaving the acid-sensitive Boc group (which typically requires pH < 1 or strong anhydrous acids like TFA).
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Isolation : Extract the precipitated product with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure 4-(2-((tert-butoxycarbonyl)amino)ethyl)-2-methoxybenzoic acid.
Applications in Drug Discovery
The resulting functionalized phenethylamine/benzoate derivatives are foundational in neuropharmacology. The structural motif of a 2-methoxybenzamide linked to an aliphatic amine is the core pharmacophore for many atypical antipsychotics and antiemetics. By utilizing CAS 2089650-21-3, researchers can rapidly generate libraries of [2] that exhibit high-affinity binding to the D2 and D3 dopamine receptors, as well as the 5-HT series of serotonin receptors.
Furthermore, the unmasked primary amine can undergo Bischler-Napieralski cyclization to yield conformationally restricted isoquinoline scaffolds, expanding the bioactive chemical space available for hit-to-lead optimization[1].
References
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Title : Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors Source : Journal of Medicinal Chemistry (PubMed) URL : [Link]
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Title : 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space Source : Beilstein Journal of Organic Chemistry URL :[Link]
